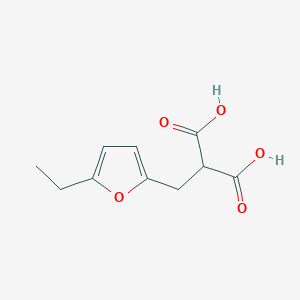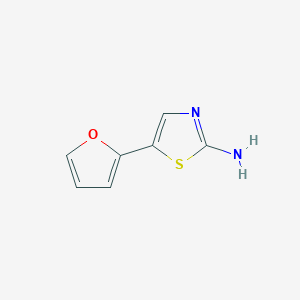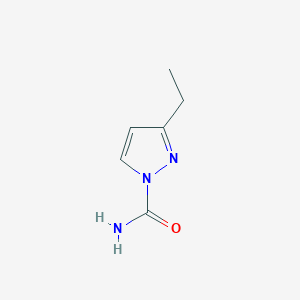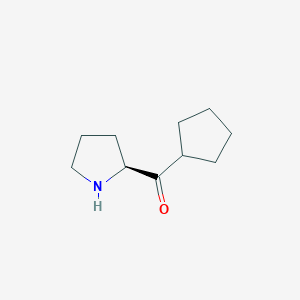
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone is a chiral compound that features a cyclopentyl group attached to a pyrrolidine ring via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopentyl(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentyl group. One common method involves the use of cyclopentanone and pyrrolidine as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of (S)-Cyclopentyl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Cyclopentanone: A cyclopentyl ring with a ketone group.
Proline: An amino acid with a pyrrolidine ring.
Uniqueness
(S)-Cyclopentyl(pyrrolidin-2-yl)methanone is unique due to its specific combination of a cyclopentyl group and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
cyclopentyl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17NO/c12-10(8-4-1-2-5-8)9-6-3-7-11-9/h8-9,11H,1-7H2/t9-/m0/s1 |
InChI-Schlüssel |
PAYGTTPEIKDFGU-VIFPVBQESA-N |
Isomerische SMILES |
C1CCC(C1)C(=O)[C@@H]2CCCN2 |
Kanonische SMILES |
C1CCC(C1)C(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


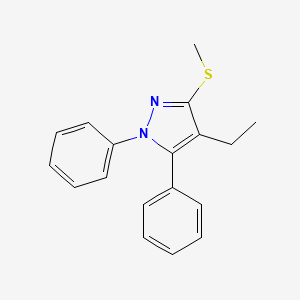
![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
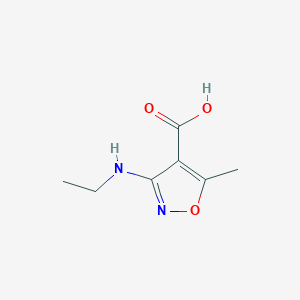
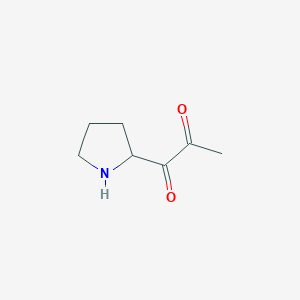
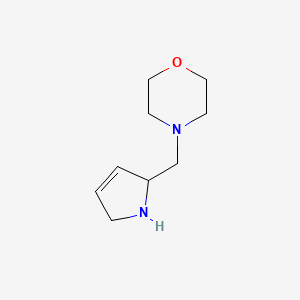
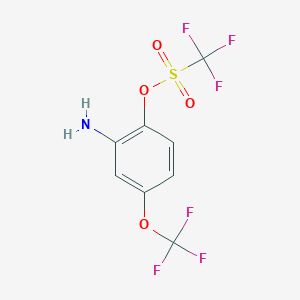
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
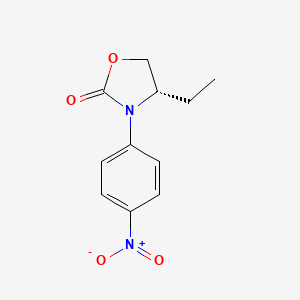
![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
